molecular formula C9H13N3O B1320920 1-(Pyrimidin-2-yl)piperidin-4-ol CAS No. 893755-98-1

1-(Pyrimidin-2-yl)piperidin-4-ol

Cat. No. B1320920
M. Wt: 179.22 g/mol
InChI Key: ZATIGSFNFLXZAS-UHFFFAOYSA-N
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Description

The compound of interest, 1-(Pyrimidin-2-yl)piperidin-4-ol, is a heterocyclic compound that features both a pyrimidine and a piperidine ring. This structure is significant in medicinal chemistry due to its presence in various bioactive molecules. The pyrimidine ring is a common motif in nucleotides and pharmaceuticals, while the piperidine ring is often found in therapeutic agents due to its influence on biological activity.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been described in several studies. For instance, a series of compounds based on a pyrimidine scaffold were synthesized and characterized, including their antimicrobial activity . Another study reported the one-pot synthesis of a pyrazolo[1,5-c]pyrimidin-7(6H)-one derivative, which was thoroughly characterized using spectroscopic and X-ray diffraction methods . Additionally, a practical synthesis of a pyrimidin-4-amine derivative, which is a key intermediate in the preparation of kinase inhibitors, was achieved through a telescoped series of reactions .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(Pyrimidin-2-yl)piperidin-4-ol has been investigated using various techniques. X-ray crystallography provided insights into the geometry and interactions within the crystal lattice . Density Functional Theory (DFT) calculations were employed to optimize the geometry and predict vibrational wavenumbers, chemical shifts, and electronic properties . These studies help in understanding the three-dimensional arrangement and potential reactivity of such molecules.

Chemical Reactions Analysis

The reactivity of pyrimidine and piperidine derivatives has been explored in the context of forming complexes with metals, which can significantly alter their properties . The presence of nitrogen atoms in these rings makes them good ligands for metal ions, as demonstrated by the formation of stable complexes with Zn(II) and Cu(II) . These interactions can be exploited in the design of new materials and catalysts.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing pyrimidine and piperidine units have been studied using NMR, IR, UV-Vis spectroscopy, and mass spectrometry . These techniques provide information on the electronic environment, functional groups, and molecular weight. Computational studies, including NBO analysis and HOMO-LUMO calculations, offer insights into the stability, charge distribution, and electronic transitions within these molecules . Additionally, the antimicrobial activity of some derivatives indicates potential applications in pharmaceuticals .

Scientific Research Applications

Crystal Structure and Electronic Properties

Research has explored the crystal structures of various anticonvulsant compounds, including 1-(Pyrimidin-2-yl)piperidin-4-ol. The X-ray diffraction results revealed insights into the orientation and delocalization of molecular components, contributing to our understanding of their properties and potential applications in anticonvulsant drugs. This research also utilized ab initio molecular-orbital calculations to quantify these properties, indicating the compound's relevance in pharmaceutical research (Georges et al., 1989).

Anti-Angiogenic and DNA Cleavage Activities

A study on a series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, related to 1-(Pyrimidin-2-yl)piperidin-4-ol, showed significant anti-angiogenic and DNA cleavage activities. This suggests potential applications in cancer treatment, as these properties are crucial for the development of anticancer agents. The study used the chick chorioallantoic membrane (CAM) model and DNA binding/cleavage assays (Kambappa et al., 2017).

Antibacterial Activity

Compounds containing structures similar to 1-(Pyrimidin-2-yl)piperidin-4-ol have been synthesized and evaluated for their antibacterial activity. The research involved microwave-assisted synthesis and revealed that these compounds could potentially be developed into new antibacterial agents, underscoring their importance in the field of antimicrobial research (Merugu et al., 2010).

Corrosion Inhibition Properties

A study on piperidine derivatives, related to 1-(Pyrimidin-2-yl)piperidin-4-ol, examined their adsorption and corrosion inhibition properties on iron. The research, which included quantum chemical calculations and molecular dynamics simulations, suggested potential applications in material sciences, particularly in corrosion prevention and surface treatment technologies (Kaya et al., 2016).

Antimicrobial and Larvicidal Activities

Research on various 2-hydroxypyrrolidine/piperidine derivatives, closely related to 1-(Pyrimidin-2-yl)piperidin-4-ol, has shown promising antibacterial and larvicidal effects. These compounds were synthesized and evaluated for their efficacy against bacterial strains and larvae, indicating their potential in developing new antimicrobial and pest control agents (Suresh et al., 2016).

Antineuropathic Pain Agents

A series of pyrimidines, similar to 1-(Pyrimidin-2-yl)piperidin-4-ol, were synthesized and evaluated as potent sigma-1 receptor antagonists. These compounds demonstrated pharmacological antineuropathic pain activity, suggesting their potential application in pain management and neurological research (Lan et al., 2014).

properties

IUPAC Name

1-pyrimidin-2-ylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c13-8-2-6-12(7-3-8)9-10-4-1-5-11-9/h1,4-5,8,13H,2-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATIGSFNFLXZAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30603927
Record name 1-(Pyrimidin-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30603927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrimidin-2-yl)piperidin-4-ol

CAS RN

893755-98-1
Record name 1-(Pyrimidin-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30603927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyrimidin-2-yl)piperidin-4-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SR Katamreddy, AJ Carpenter… - Journal of Medicinal …, 2012 - ACS Publications
GPR119 is a 7-transmembrane receptor that is expressed in the enteroendocrine cells in the intestine and in the islets of Langerhans in the pancreas. Indolines and 6,7-dihydro-5H-…
Number of citations: 20 pubs.acs.org
JS Poh, A Greb, S Greed, C Battilocchio, P Pasau… - 2017 - repository.cam.ac.uk
All batch reactions were performed using oven-dried glassware (200 C) under an atmosphere of argon unless otherwise stated. All flow reactions were performed using a Vapourtec E-…
Number of citations: 2 www.repository.cam.ac.uk
S Pola - 2022 - search.proquest.com
Design, Synthesis and Biological Evaluation of Novel GPR-119 Agonist for the Treatment of Type 2 Diabetes Mellitus Abstract This thesis is the upshot of my Ph. D. study at Zydus …
Number of citations: 0 search.proquest.com

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